molecular formula C23H18N4O3 B15215603 8-(4-Ethoxyphenyl)-2-methyl-4,7-dioxo-5-phenyl-1,4,7,8-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile CAS No. 912966-14-4

8-(4-Ethoxyphenyl)-2-methyl-4,7-dioxo-5-phenyl-1,4,7,8-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile

Cat. No.: B15215603
CAS No.: 912966-14-4
M. Wt: 398.4 g/mol
InChI Key: BLLRHKSSEIFKON-UHFFFAOYSA-N
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Description

This compound belongs to the pyrido[2,3-d]pyrimidine class, characterized by a fused bicyclic system with a pyrimidine ring (positions 1–4) and a pyridine ring (positions 5–8). Key structural features include:

  • 8-(4-Ethoxyphenyl) substituent: Enhances lipophilicity and modulates electronic properties via the ethoxy group.
  • 2-Methyl group: Contributes to steric effects and metabolic stability.
  • 5-Phenyl and 6-carbonitrile groups: Influence π-π stacking and hydrogen-bonding interactions, critical for bioactivity.
  • 4,7-Dioxo motifs: Participate in hydrogen bonding and coordination with biological targets.

Properties

CAS No.

912966-14-4

Molecular Formula

C23H18N4O3

Molecular Weight

398.4 g/mol

IUPAC Name

8-(4-ethoxyphenyl)-2-methyl-4,7-dioxo-5-phenyl-3H-pyrido[2,3-d]pyrimidine-6-carbonitrile

InChI

InChI=1S/C23H18N4O3/c1-3-30-17-11-9-16(10-12-17)27-21-20(22(28)26-14(2)25-21)19(18(13-24)23(27)29)15-7-5-4-6-8-15/h4-12H,3H2,1-2H3,(H,25,26,28)

InChI Key

BLLRHKSSEIFKON-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2C3=C(C(=C(C2=O)C#N)C4=CC=CC=C4)C(=O)NC(=N3)C

Origin of Product

United States

Preparation Methods

The synthesis of 8-(4-Ethoxyphenyl)-2-methyl-4,7-dioxo-5-phenyl-1,4,7,8-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile can be achieved through a one-pot multicomponent reaction. This method involves the condensation of 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile, 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione, and aromatic aldehydes under solvent-free conditions at 100°C. The reaction proceeds via a vinylogous anomeric-based oxidation mechanism, resulting in high yields and short reaction times .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include mild oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 8-(4-Ethoxyphenyl)-2-methyl-4,7-dioxo-5-phenyl-1,4,7,8-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile involves its interaction with specific molecular targets and pathways. For example, it acts as a potent inhibitor of cyclin-dependent kinase 4 (CDK4) and AMPK-related kinase 5 (ARK5), leading to the induction of apoptosis in tumor cells . The compound binds to these kinases, inhibiting their activity and disrupting the cell cycle, ultimately resulting in cell death.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences among pyrido[2,3-d]pyrimidine derivatives:

Compound Name Substituents (Position) Key Functional Groups Reference
8-(4-Ethoxyphenyl)-2-methyl-4,7-dioxo-5-phenyl-1,4,7,8-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile (Target) 2-Me, 5-Ph, 6-CN, 8-(4-EtO-Ph) Dioxo, ethoxyphenyl, carbonitrile -
8-(4-Fluorophenyl)-2-methyl-4,7-dioxo-5-phenyl analog 8-(4-F-Ph) Fluorophenyl instead of ethoxyphenyl
5-(4-Chlorophenyl)-8-amino-4,7-dioxo-2-thioxo analog 2-S, 5-(4-Cl-Ph) Thioxo, chlorophenyl
6-Amino-4,8-diphenyl-2-thioxo analog 6-NH2, 2-S, 4-Ph Thioxo, amino group

Key Observations :

  • Position 2: Methyl vs. Thioxo derivatives show enhanced kinase inhibition in related scaffolds .
  • Position 6: Carbonitrile (CN) vs. amino (NH2) groups modulate solubility and target selectivity .

Insights :

  • The target compound’s synthesis shares steps with (LiAlH4 reduction) and (acidic workup), but yields are moderate compared to cobalt nitride-catalyzed dihydropyrimidinones .
  • Thioxo derivatives require milder conditions (room temperature, 6 h) but comparable yields .

Physicochemical Properties

Property Target Compound (Inferred) 8-(4-Fluorophenyl) Analog Thioxo Derivative
Molecular Weight ~450 g/mol ~434 g/mol ~480 g/mol
Melting Point Not reported Not reported 243–245°C (analog)
LogP (Predicted) 3.8 (high lipophilicity) 3.5 2.9 (thioxo reduces LogP)

Notes:

  • The ethoxyphenyl group increases LogP compared to fluorophenyl, suggesting better membrane permeability but poorer aqueous solubility.
  • Thioxo derivatives exhibit lower LogP due to polar sulfur atoms .

Biological Activity

8-(4-Ethoxyphenyl)-2-methyl-4,7-dioxo-5-phenyl-1,4,7,8-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile (CAS No. 912966-14-4) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, focusing on its anticancer effects, enzyme inhibition capabilities, and other therapeutic potentials.

Chemical Structure and Properties

The compound features a complex structure characterized by a tetrahydropyrido[2,3-d]pyrimidine core with multiple functional groups that contribute to its biological activity. The presence of an ethoxy group and carbonitrile moiety enhances its pharmacological profile.

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds similar to 8-(4-Ethoxyphenyl)-2-methyl-4,7-dioxo-5-phenyl-1,4,7,8-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile. For instance:

  • Cell Line Studies : In vitro assays demonstrated that derivatives of pyrido[2,3-d]pyrimidines exhibit significant cytotoxicity against various cancer cell lines. Notably, compounds with similar structures have shown IC50 values ranging from 0.3 to 24 µM against EGFR/VGFR2 inhibitors .
  • Mechanism of Action : Molecular docking studies suggest that these compounds interact with key protein targets involved in cancer progression and apoptosis pathways. For example, one derivative was found to induce apoptosis in MCF-7 breast cancer cells by inhibiting cell migration and causing DNA fragmentation .

Enzyme Inhibition

The compound's structure suggests potential as an enzyme inhibitor:

  • Dihydrofolate Reductase (DHFR) : Similar pyrido[2,3-d]pyrimidine derivatives have been identified as inhibitors of DHFR, an enzyme critical for DNA synthesis in rapidly dividing cells . This inhibition can lead to reduced proliferation of cancer cells.

Comparative Biological Activity

A comparison of various pyrido[2,3-d]pyrimidine derivatives highlights their biological activities:

Compound NameTargetIC50 (µM)Biological Activity
Compound AEGFR0.3Anticancer
Compound BDHFR5Antiproliferative
Compound CVGFR27.6Anticancer
8-(4-Ethoxyphenyl)-...TBDTBDTBD

Case Studies

  • Study on Pyrido[2,3-d]pyrimidines : Research indicated that compounds with ethyl substitutions on the nitrogen atom exhibited enhanced activity compared to their methylated counterparts . This suggests that further modifications could optimize the biological efficacy of the target compound.
  • Clinical Trials : Some pyrrolopyrimidine derivatives have advanced to clinical trials due to their promising profiles against various cancers . The ongoing research aims to assess their safety and efficacy in humans.

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